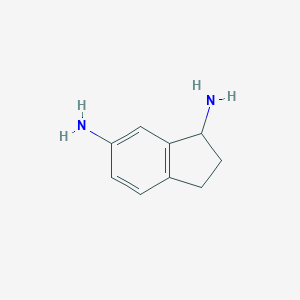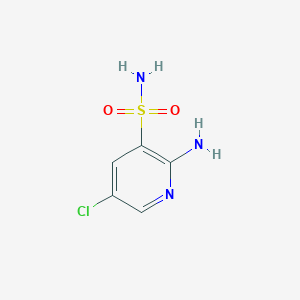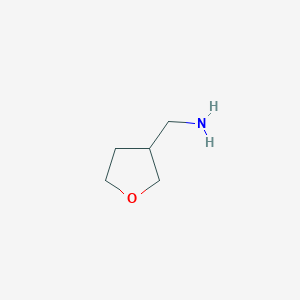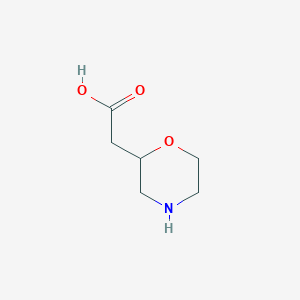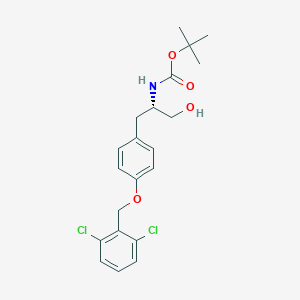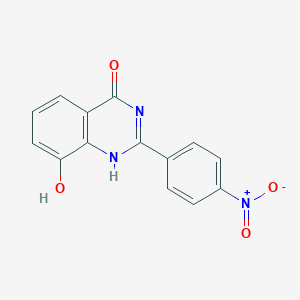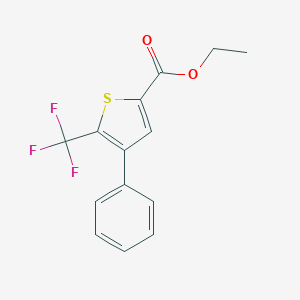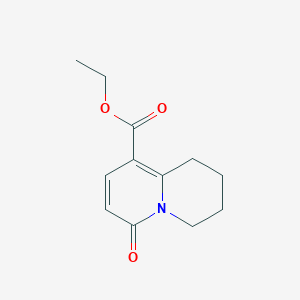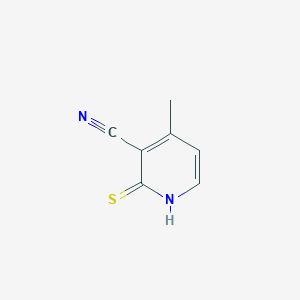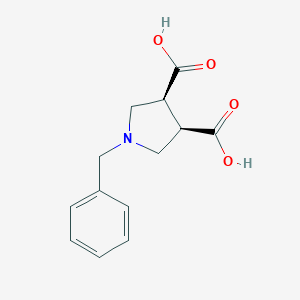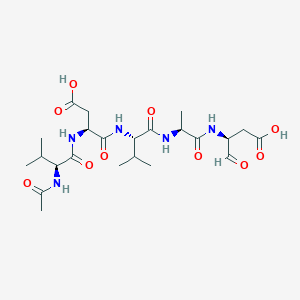
Ac-VDVAD-CHO
描述
作用机制
靶标: 乙酰-VDVAD-CHO特异性抑制caspase-2、-3和-7。
途径: 通过阻断这些caspase,它可以阻止凋亡并影响细胞命运。
生化分析
Biochemical Properties
Ac-VDVAD-CHO interacts with caspase-2 and caspase-3, enzymes that play crucial roles in programmed cell death . The nature of these interactions involves the binding of this compound to the active sites of these enzymes, inhibiting their activity .
Cellular Effects
The effects of this compound on cells are primarily related to its ability to inhibit caspase-2 and caspase-3. By inhibiting these enzymes, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its binding interactions with caspase-2 and caspase-3. This binding results in the inhibition of these enzymes, leading to changes in gene expression and cellular processes .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in various studies. These studies have shown that this compound exhibits stability and does not degrade over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of this compound have been shown to result in toxic or adverse effects .
Metabolic Pathways
This compound is involved in the caspase-mediated apoptotic pathway. It interacts with caspase-2 and caspase-3, influencing the metabolic flux and metabolite levels within this pathway .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. Its localization and accumulation within cells are influenced by its interactions with caspase-2 and caspase-3 .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where caspase-2 and caspase-3 are located. Its activity and function are influenced by its localization within this cellular compartment .
准备方法
合成路线: 乙酰-VDVAD-CHO的合成涉及多个步骤,包括乙酰化、肽键形成和甲酰化。具体的合成路线可以在文献中找到。
反应条件: 反应条件根据具体步骤而异。例如,乙酰化通常涉及在二氯甲烷或乙腈等溶剂中使用乙酸酐或乙酰氯。
工业生产: 尽管乙酰-VDVAD-CHO没有广泛的工业生产,但可以在研究实验室中合成。
化学反应分析
反应: 乙酰-VDVAD-CHO在正常条件下稳定,不易发生化学反应。
常用试剂和条件: 没有与它的化学转化相关的特定试剂或条件。
主要产物: 由于它主要用作抑制剂,因此在大多数反应中该化合物本身保持不变。
科学研究应用
生物化学和细胞生物学: 研究人员使用乙酰-VDVAD-CHO来研究caspase介导的凋亡途径。它有助于阐明caspase在疾病和正常细胞过程中的作用。
药物开发: 了解caspase抑制对于设计潜在的治疗剂至关重要。
骨骼生长和重塑: 乙酰-VDVAD-CHO抑制骨形态发生蛋白4 (BMP4) 在骨髓基质细胞中诱导的碱性磷酸酶和caspase-2/-3活性.
相似化合物的比较
独特性: 乙酰-VDVAD-CHO的独特性在于它对caspase-2、-3和-7的特异性。
属性
IUPAC Name |
(3S)-3-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37N5O10/c1-10(2)18(25-13(6)30)23(38)27-15(8-17(33)34)21(36)28-19(11(3)4)22(37)24-12(5)20(35)26-14(9-29)7-16(31)32/h9-12,14-15,18-19H,7-8H2,1-6H3,(H,24,37)(H,25,30)(H,26,35)(H,27,38)(H,28,36)(H,31,32)(H,33,34)/t12-,14-,15-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGHGBCRVSBUHH-GOYXDOSHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C=O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37N5O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431757 | |
| Record name | Ac-VDVAD-CHO | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194022-51-0 | |
| Record name | Ac-VDVAD-CHO | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Ac-VDVAD-CHO acts as a potent and irreversible inhibitor of caspase-2. [, ] It mimics the natural peptide substrate of caspase-2 and binds to the enzyme's active site. The aldehyde group of this compound forms a covalent bond with the catalytic cysteine residue of caspase-2, irreversibly blocking its activity. [] This inhibition disrupts the caspase cascade, a critical pathway involved in apoptosis (programmed cell death). []
ANone: Unfortunately, the provided research articles primarily focus on the biological activity and applications of this compound as a caspase inhibitor. Detailed structural characterization data like molecular formula, weight, and spectroscopic information are not explicitly provided in these texts.
A: Researchers often employ this compound alongside other caspase inhibitors, such as Z-VAD-FMK (a broad-spectrum caspase inhibitor), to achieve more targeted and controlled inhibition of specific caspase pathways. [] This is particularly useful when studying the complex interplay and roles of different caspases in cellular processes like apoptosis. By selectively inhibiting certain caspases while leaving others active, researchers can dissect the specific contributions of each caspase to the overall biological response. []
A: While a potent caspase-2 inhibitor, this compound might not be completely specific for this particular caspase. [] It may exhibit some level of cross-reactivity with other caspases, albeit to a lesser extent. Researchers should be aware of this potential off-target activity and consider using complementary approaches, such as genetic knockdown or alternative specific inhibitors, to confirm their findings.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(3-Trifluoromethyl-4H-thiochromeno[4,3-c]pyrazol-1-yl)-benzenesulfonamide](/img/structure/B69691.png)
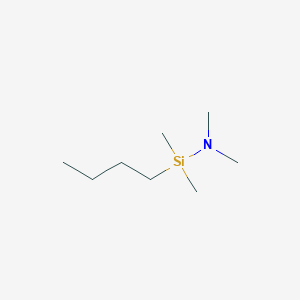
![Imidazo[1,2-B]pyridazine-6-carbaldehyde](/img/structure/B69698.png)
